

Technical Guide: Spectroscopic Characterization of 2-Methyl-2-pentenal

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Compound of Interest

Compound Name:	2-Methyl-2-pentenal
CAS No.:	623-36-9
Cat. No.:	B1584526

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Executive Summary

2-Methyl-2-pentenal (CAS: 623-36-9) is an

-unsaturated aldehyde predominantly existing as the (E)-isomer (CAS: 14250-96-5).^[1] It serves as a critical intermediate in the synthesis of fragrances and flavor compounds due to its characteristic grassy-green, fruity olfactory profile.

This guide provides a definitive spectroscopic reference for researchers, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes experimental protocols for sample preparation and data interpretation frameworks to ensure rigorous identification.

Physical Properties Reference

Property	Value	Notes
Molecular Formula		
Molecular Weight	98.14 g/mol	
Boiling Point	137–138 °C	@ 765 mmHg
Density	0.86 g/mL	@ 25 °C
Refractive Index	1.445 – 1.453	
Solubility	Soluble in alcohol, ether	Insoluble in water

Infrared (IR) Spectroscopy

Theoretical Basis

As a conjugated enal system, **2-methyl-2-pentenal** exhibits characteristic shifts in its carbonyl and alkene absorption bands compared to saturated analogs.^{[1][2]} The conjugation between the C=C and C=O bonds lowers the force constant of the carbonyl bond, shifting the absorption to a lower wavenumber.

Experimental Data (Liquid Film)

Functional Group	Wavenumber ()	Intensity	Assignment / Mode
C-H (Alkyl)	2960, 2930, 2870	Strong	C-H stretching (,)
C-H (Aldehyde)	2710, 2815	Medium	Fermi resonance doublet of aldehyde C-H
C=O[1] (Carbonyl)	1685 – 1695	Strong	Conjugated aldehyde stretch (vs. ~1725 for saturated)
C=C (Alkene)	1640 – 1645	Medium	Conjugated alkene stretch
C-H (Bend)	1460, 1380	Medium	Methyl/Methylene bending deformations

Diagnostic Insight: The presence of the C=O peak below 1700

combined with the alkene stretch at 1640

is the primary indicator of the

-unsaturated aldehyde motif.

Mass Spectrometry (EI-MS)

Ionization Protocol[1][3][6]

- Method: Electron Ionization (EI)[3][4]
- Energy: 70 eV[1]
- Source Temp: 230 °C

Fragmentation Analysis

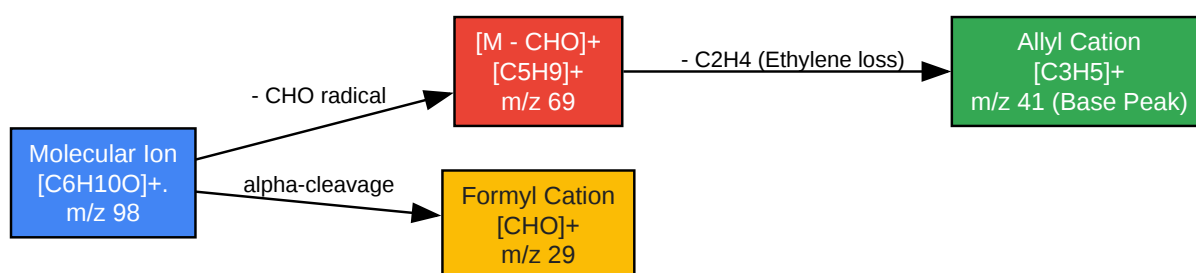
The molecular ion (

) is observed at m/z 98. The fragmentation pattern is dominated by

α -cleavage and allylic rearrangements typical of unsaturated aldehydes.

m/z	Abundance (%)	Fragment Ion	Mechanism
98	40 - 100		Molecular Ion
83	~25		Loss of terminal methyl
69	~45		α -cleavage (loss of formyl group)
55	~25		Hydrocarbon fragment
41	100 (Base)		Allyl cation (stable resonance structure)
29	~10 - 20		Formyl cation

Visualization: Fragmentation Pathway



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Figure 1: Proposed fragmentation pathway for **2-Methyl-2-pentenal** under 70 eV Electron Ionization.

Nuclear Magnetic Resonance (NMR)

Experimental Protocol

- Solvent:

(Deuterated Chloroform)
- Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)
- Concentration: ~10-20 mg in 0.6 mL solvent.[1]

H NMR Data (400 MHz,)

The proton spectrum confirms the (E)-stereochemistry through the chemical shift of the -proton.

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
9.38	Singlet (s)	1H	-	H-1 (Aldehyde)
6.45	Triplet (t)	1H	7.2	H-3 (Olefinic -proton)
2.35	Quintet/Quartet	2H	7.2, 7.5	H-4 (Allylic Methylene)
1.73	Singlet (s)	3H	-	2-Me (Allylic Methyl)
1.08	Triplet (t)	3H	7.5	H-5 (Terminal Methyl)

Structural Logic:

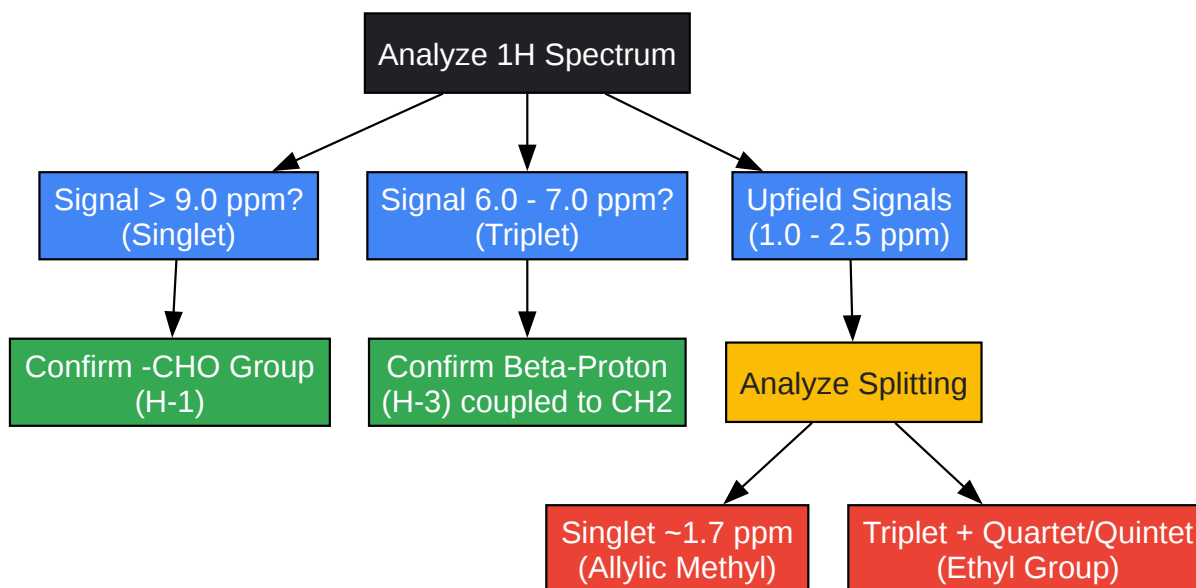
- H-3 (6.45 ppm): This proton is significantly deshielded due to the anisotropy of the carbonyl group and the alkene double bond. Its triplet splitting arises from coupling with the neighboring methylene (H-4).

- 2-Me (1.73 ppm): Appears as a singlet (or finely split quartet due to long-range coupling) characteristic of a methyl group on a substituted double bond.[1]

C NMR Data (100 MHz,)

Shift (, ppm)	Carbon Type	Assignment
195.4	C=O	C-1 (Carbonyl)
154.8	CH	C-3 (-Alkene)
139.6	C (Quat)	C-2 (-Alkene)
22.1		C-4 (Methylene)
13.2		C-5 (Terminal Methyl)
9.1		2-Me (Allylic Methyl)

Visualization: NMR Assignment Workflow



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Figure 2: Logic flow for assigning proton signals in **2-Methyl-2-pentenal**.

Experimental Protocols

A. Sample Preparation for NMR

- Glassware: Use a clean, dry 5mm NMR tube.
- Solvent: Dispense 0.6 mL of
(containing 0.03% TMS v/v).
- Solute: Add 10-20 mg (approx. 12-25
L) of **2-Methyl-2-pentenal**.
- Mixing: Cap the tube and invert gently 5 times. Ensure the solution is homogeneous and free of particulates.
- Acquisition: Run standard 1H (16 scans) and 13C (256-1024 scans) sequences.

B. Sample Preparation for GC-MS[1]

- Dilution: Prepare a 1 ppm to 10 ppm solution in Methanol or Dichloromethane (DCM).
- Injection: Inject 1

L in Split mode (ratio 50:1) to prevent detector saturation.
- Column: Standard non-polar column (e.g., DB-5ms or HP-5).
- Temperature Program: Start at 50 °C (hold 2 min), ramp 10 °C/min to 200 °C.

References

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- FooDB. Showing Compound **2-Methyl-2-pentenal** (FDB011832).[1] Available at: [\[Link\]](#)

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